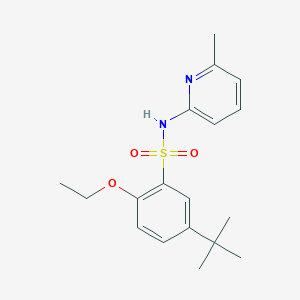
5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide consists of 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 348.5g/mol. More detailed properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Vasospasm Treatment
One of the primary applications of derivatives closely related to the specified compound involves the treatment of cerebral vasospasm following subarachnoid hemorrhage. Research conducted by Zuccarello et al. (1996) explored the effectiveness of endothelin receptor antagonists, which share structural similarities with the compound , demonstrating their potential to mitigate the constriction of blood vessels induced by endothelin-1, a potent vasoconstrictor. This study highlighted the oral administration of these antagonists as a promising therapeutic approach for preventing vasospasm, a severe complication that can follow subarachnoid hemorrhage (Zuccarello et al., 1996).
Airway Smooth Muscle Contraction
Further research into endothelin receptor antagonists, including compounds like bosentan which are structurally related to "5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide," explored their impact on human airway smooth muscle contraction. Takahashi et al. (1997) found that bosentan could inhibit contractions induced by endothelin-1 and IRL 1620, suggesting a kinetic interaction with endothelin receptors. This provides a basis for considering these antagonists in treatments for conditions characterized by airway constriction (Takahashi et al., 1997).
Crystal Structure and Chemical Nucleases
The chemical synthesis and structural analysis of derivatives also play a crucial role in scientific research. Balu and Gopalan (2013) and Macías et al. (2006) conducted studies focusing on the synthesis, crystal structure, and the formation of copper(II) complexes with sulfonamides derived from picolylamine, showcasing the diverse applications of these compounds in coordination chemistry and their potential use as chemical nucleases (Balu & Gopalan, 2013); (Macías et al., 2006).
Pharmacological Characterization
The pharmacological properties of compounds related to "5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide" have been extensively characterized. For instance, Clozel et al. (1994) described bosentan's competitive antagonism against endothelin receptors, highlighting its potential as a potent orally active endothelin receptor antagonist. This could pave the way for its use in managing diseases associated with endothelin, such as pulmonary arterial hypertension and heart failure (Clozel et al., 1994).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-15-11-10-14(18(3,4)5)12-16(15)24(21,22)20-17-9-7-8-13(2)19-17/h7-12H,6H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMUDLHYXSDHKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

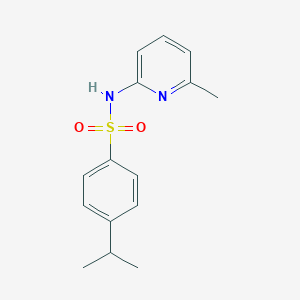

![[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B513420.png)
![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)
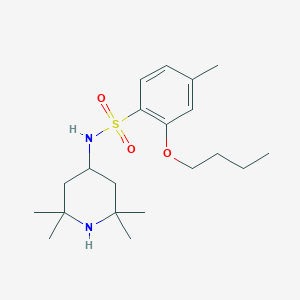
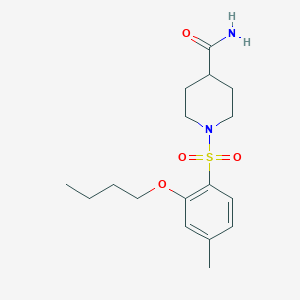
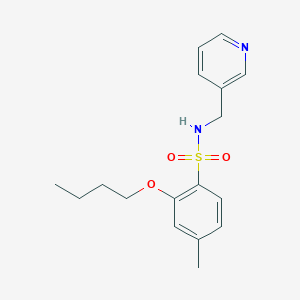
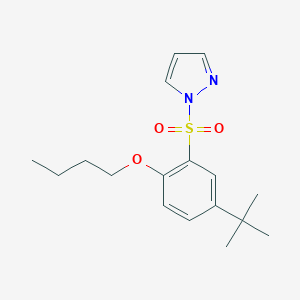
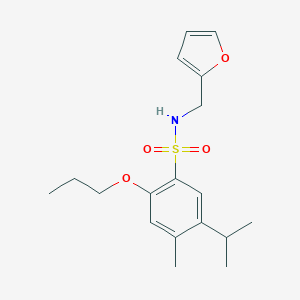
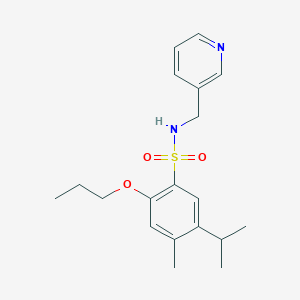
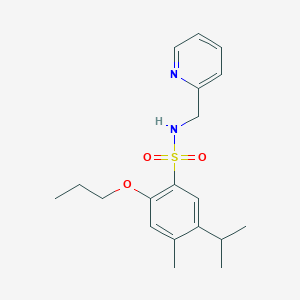
![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)
![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)